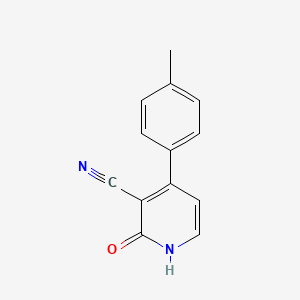

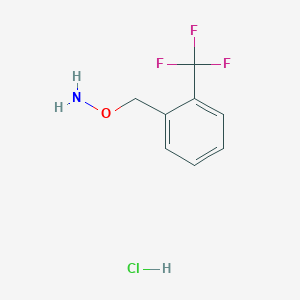

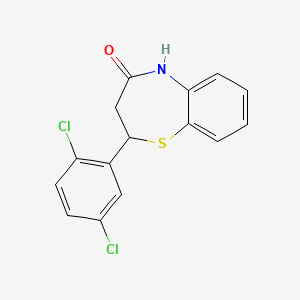

5-(4-氟苯基)-3,4-二氢-2H-1,4-噻嗪-3-羧酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a somewhat similar structure, was achieved using the Gewald synthesis technique. This process started with 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate product was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, 3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, was synthesized starting with propionic acid and 3-ethyl-4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with 4-fluoroacetophenone. The product was crystallized from ethanol at room temperature . Lastly, an unexpected synthesis occurred when 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide was exposed to sulfuric acid, resulting in the formation of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using various analytical techniques. For the Schiff bases, elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data were used to establish the structure . The crystal structure of 3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine was determined by X-ray diffraction analysis, revealing a monoclinic space group and specific cell dimensions . Similarly, the unexpected product formed by the reaction in sulfuric acid was structurally elucidated, showing two independent types of molecules and two disordered ether solvent molecules in the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization, sulfonation, and the formation of Schiff bases. The Gewald synthesis and Vilsmeier-Haack reaction are notable for their roles in constructing the thiophene and pyrazole derivatives, respectively . Cyclization reactions were crucial for the formation of the triazolo[3,4-b][1,3,4]thiadiazine ring system . The unexpected ring closure and subsequent sulfonation that occurred in the synthesis of the benzenesulfonic acid derivative highlight the complexity and unpredictability of chemical reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as crystal formation and solubility, were observed during the synthesis and crystallization processes. For example, the triazolo[3,4-b][1,3,4]thiadiazine derivative formed colorless single crystals when dissolved in ethanol and left at room temperature . The chemical properties, particularly the antimicrobial activity of these compounds, were also evaluated. The Schiff bases exhibited varying degrees of antimicrobial activity, with some showing excellent activity compared to others . The benzenesulfonic acid derivative demonstrated inhibitory effects against Listeria monocytogenes and Escherichia coli, with activity comparable to standard antibiotics .

科研应用

合成和化学性质

- 合成技术:已经探索了与5-(4-氟苯基)-3,4-二氢-2H-1,4-噻嗪-3-羧酸相关的化合物的合成,例如3,4-二氢-2H-1,4-苯并噻嗪,使用了各种技术。 Trifilenkov等人(2006年)的一项研究详细介绍了这些化合物的合成,从商业可获得的苯甲酸酯开始,采用了中等和高产率反应的序列(Trifilenkov et al., 2006)。

- 化学衍生:研究还集中在为3,4-二氢-2H-1,4-苯并噻嗪骨架开发新颖的衍生模式上。这包括合成了超过2600种新颖的2H-苯并[1,4]噻嗪-6-羧酸酰胺(Trifilenkov et al., 2006)。

生物学和药理学性质

- 抗菌和抗氧化活性:Chauhan等人(2018年)的一项研究合成了4-甲基-6-硝基-2-氧代-2H-色满-7基-2-(4-(4-氟苯基)-6-苯基-2H-1,3-噻嗪-2-基氨基)乙酸酯的衍生物,展示了显著的抗菌和抗氧化活性(Chauhan et al., 2018)。

- 抗癌性能:像3-(2,4-二氯-5-氟苯基)-6-(取代苯基)-1,2,4-三唑并[3,4-b]-1,3,4-噻二嗪等化合物在体外显示出潜在的抗肿瘤活性,表明这些化合物在癌症研究中的应用前景(Bhat et al., 2009)。

性质

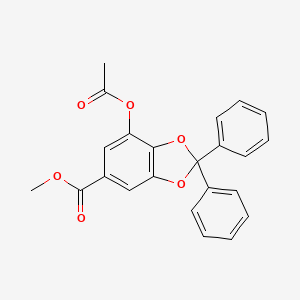

IUPAC Name |

5-(4-fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2S/c12-8-3-1-7(2-4-8)9-5-16-6-10(13-9)11(14)15/h1-5,10,13H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZMBOXVDGPRRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CS1)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594768 |

Source

|

| Record name | 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid | |

CAS RN |

1190102-74-9 |

Source

|

| Record name | 5-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-thiazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)